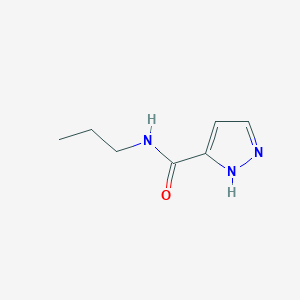

N-丙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C8H14N4O . It is also known as "1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-n-propyl" . This compound has been identified as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Synthesis Analysis

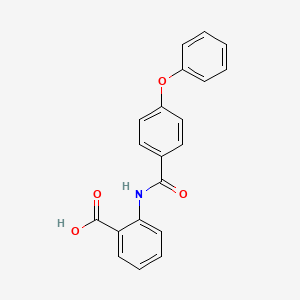

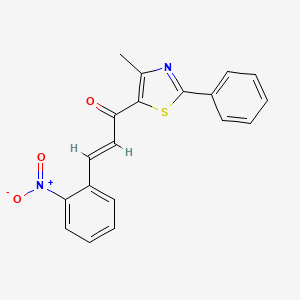

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The bioassay results showed that most of the title compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Molecular Structure Analysis

The molecular structure of “N-propyl-1H-pyrazole-5-carboxamide” was characterized by 1H NMR, mass spectrometry, and elemental analysis . The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Chemical Reactions Analysis

The chemical reactions of “N-propyl-1H-pyrazole-5-carboxamide” have been studied in the context of its use as a precursor for the synthesis of pesticides . The compound has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis

“N-propyl-1H-pyrazole-5-carboxamide” has a molecular weight of 182.22 . It has a density of 1.32±0.1 g/cm3 (Predicted), a melting point of 98-101°C (lit.), a boiling point of 325.9±42.0 °C (Predicted), and a flash point of 150.9°C .科学研究应用

合成和化学性质

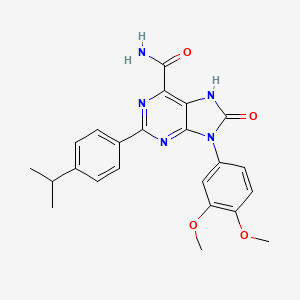

- N-丙基-1H-吡唑-5-甲酰胺已被用于合成各种化合物。例如,它在微波辐射下作为前体在制备吡唑并[4,3-d]嘧啶-7-酮中发挥作用,展示了其在创造可变取代化合物方面的实用性 (Khan et al., 2005)。

生物和药用应用

有证据表明它在开发具有显著生物活性的化合物方面的应用。一些N-丙基-1H-吡唑-5-甲酰胺衍生物表现出强大的抗炎作用,如在体大鼠爪水肿模型中展示的 (Nagarapu et al., 2011)。

此外,这些化合物已被研究其抗菌特性。从N-丙基-1H-吡唑-5-甲酰胺衍生的四唑基吡唑酰胺的合成显示出杀菌、杀虫、除草和抗菌活性 (Hu et al., 2011)。

在农药领域,包括N-丙基-1H-吡唑-5-甲酰胺在内的吡唑羧酰胺衍生物已被研究其对植物害虫的线虫活性,展示了它们在农业中的潜在应用 (Zhao et al., 2017)。

其他应用

- 一些研究探讨了其在合成具有潜在抗肿瘤活性的化合物中的应用。例如,从N-丙基-1H-吡唑-5-甲酰胺衍生的吡唑嘧啶和席夫碱已被评估其对各种人类癌细胞系的抗肿瘤效果 (Hafez et al., 2013)。

作用机制

安全和危害

When handling “N-propyl-1H-pyrazole-5-carboxamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

N-propyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTIFACYPAKRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)

![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)